molecular formula C15H19N3O2 B1465157 4-{3-[(2-Methoxyphenyl)methyl]-1,2,4-oxadiazol-5-yl}piperidine CAS No. 1291984-69-4

4-{3-[(2-Methoxyphenyl)methyl]-1,2,4-oxadiazol-5-yl}piperidine

Cat. No. B1465157
M. Wt: 273.33 g/mol
InChI Key: WJKWBTSTGGBLKV-UHFFFAOYSA-N
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Description

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Synthesis Analysis

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Molecular Structure Analysis

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Chemical Reactions Analysis

This involves studying how the compound reacts with other substances. It includes identifying the products of the reaction and the conditions under which the reaction occurs.



Physical And Chemical Properties Analysis

This includes studying properties like melting point, boiling point, solubility, density, and reactivity with other substances.


Scientific Research Applications

Antimicrobial Activities

The oxadiazole derivatives, including structures similar to 4-{3-[(2-Methoxyphenyl)methyl]-1,2,4-oxadiazol-5-yl}piperidine, have been synthesized and evaluated for their antimicrobial properties. For example, the antimicrobial activities of azole derivatives, including 1,3,4-oxadiazole, were explored, demonstrating some compounds' efficacy against tested microorganisms (Başoğlu et al., 2013). Similarly, compounds with the piperidine moiety, like those synthesized in other studies, showed strong antimicrobial activity, underscoring the potential of such structures in developing new antimicrobial agents (Krolenko et al., 2016).

Antioxidant Properties

Oxadiazole derivatives, including those with a piperidine ring, have been screened for their antioxidant activity. Compounds demonstrated varying degrees of radical scavenging activity, indicating the potential of these structures in antioxidant applications. For instance, a series of 1-(5-(4-methoxy-phenyl)-(1,3,4)oxadiazol-2-yl)-piperazine derivatives were assessed for antioxidant activity, showing that some compounds possess significant radical scavenging capabilities (Mallesha et al., 2014).

Anticancer Potential

The synthesis and evaluation of piperidine-4-carboxylic acid ethyl ester-appended 1,3,4-oxadiazole hybrids have demonstrated potential anticancer activity. This research suggests that compounds bearing the oxadiazole and piperidine structures could serve as promising anticancer agents, highlighting the need for further in vivo studies to confirm their therapeutic usefulness (Rehman et al., 2018).

Antitubercular Activity

Compounds synthesized from phenylpiperazineacetic hydrazide, including those incorporating the 1,3,4-oxadiazole moiety, were tested for their tuberculostatic activity. The findings from these studies indicate a potential for these compounds in developing treatments against tuberculosis, with some showing minimum inhibiting concentrations within the effective range (Foks et al., 2004).

Safety And Hazards

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Future Directions

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Please consult with a qualified professional or refer to specific resources for detailed information.


properties

IUPAC Name

3-[(2-methoxyphenyl)methyl]-5-piperidin-4-yl-1,2,4-oxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O2/c1-19-13-5-3-2-4-12(13)10-14-17-15(20-18-14)11-6-8-16-9-7-11/h2-5,11,16H,6-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJKWBTSTGGBLKV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CC2=NOC(=N2)C3CCNCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-{3-[(2-Methoxyphenyl)methyl]-1,2,4-oxadiazol-5-yl}piperidine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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